1,4-Diazepan-6-ol
Overview
Description
- 1,4-Diazepan-6-ol is a nitrogen-containing seven-membered heterocyclic compound.
- It is associated with a wide range of biological activities.
- Medicinally important, it has been studied for decades in terms of synthesis, reactions, and biological evaluation.
Synthesis Analysis
- The synthetic schemes for 1,4-diazepines have been actively explored.
- Researchers have investigated various methods to prepare these compounds.
Molecular Structure Analysis
- The molecular formula of 1,4-Diazepan-6-ol is C<sub>5</sub>H<sub>12</sub>N<sub>2</sub>O.
- It has a seven-membered ring containing two nitrogen atoms.
Chemical Reactions Analysis
- 1,4-Diazepines exhibit diverse reactivity due to their unique structure.
- Researchers have studied their reactions and explored their potential applications.
Physical And Chemical Properties Analysis
- Purity : Typically 95% or higher.
- Physical Form : Powder.
- Storage Temperature : 4°C.
Scientific Research Applications
Oxidation and Fluorination in Chemical Synthesis
1,4-Diazepan-6-ols can be easily oxidized to ketones, and subsequent fluorination affords gem-difluorohomopiperazines. This process is significant in the synthesis of various chemical compounds. Microwave-assisted detosylation is a key technique used in this context, providing a rapid method to access the corresponding amines in high yields (Wellner, Sandin, & Pääkkönen, 2003).
Biological and Medicinal Properties
1,4-Diazepine derivatives, closely related to 1,4-Diazepan-6-ol, show a range of therapeutic applications, including antimicrobial, anti-HIV, and anticancer activities. These derivatives have been studied for their crystal structures and potential as drug molecules (Velusamy et al., 2015).
Application in Drug Design and Therapy
The 1,3-Diazepine moiety, analogous to 1,4-Diazepan-6-ol, is present in several biologically active compounds. It is used to design compounds displaying a wide range of biological activities and is a key component in certain FDA-approved drugs (Malki, Martínez, & Masurier, 2021).
Synthesis of Diazepine Derivatives
Research has focused on developing new methods for synthesizing fused heterocyclic systems based on 1,4-diazepines, highlighting their broad spectrum of biological activity. This includes exploring bioisosterism and other synthetic approaches (Pokhodylo, Shiika, & Obushak, 2014).
Microwave-Assisted Synthesis
Microwave-assisted synthesis provides an efficient access to 1,4-diazepane derivatives. This technology is instrumental in rapidly producing various diazepane derivatives in good yields (Wlodarczyk et al., 2007).
T-Type Calcium Channel Blockers
1,4-Diazepane derivatives have been synthesized and evaluated as T-type calcium channel blockers, showing potential for treating related diseases. This application underlines the therapeutic significance of these compounds (Gu et al., 2010).
Synthesis of Rho–Kinase Inhibitor
The synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, demonstrates the compound's importance in producing medically significant inhibitors (Gomi et al., 2012).
Study of Tautomerism
The study of tautomerism in 1,4-diazepines fused with pyrimidine rings through spectroscopy, X-ray analysis, and quantum chemical calculations reveals significant chemical properties of these compounds (Chebanov et al., 2003).
Synthesis and Biological Evaluation
1,4-Diazepines have been synthesized and biologically evaluated, highlighting their wide range of biological activities. This includes antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties, suggesting potential pharmaceutical applications (Rashid et al., 2019).
Safety And Hazards
- Pictograms: GHS05 (corrosive), GHS07 (irritant).
- Signal Word: Danger.
- Hazard Statements: H315 (skin irritation), H318 (serious eye damage), H335 (respiratory irritation).
Future Directions
- Further exploration of 1,4-diazepine derivatives with significant biological activities for potential pharmaceutical use.
properties
IUPAC Name |
1,4-diazepan-6-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c8-5-3-6-1-2-7-4-5/h5-8H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLSQITZGUTOMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(CN1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazepan-6-ol | |
CAS RN |
28795-81-5 | |
Record name | 1,4-diazepan-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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